N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11-3-6-14(7-4-11)20-10-16(19)18-13-5-8-15(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVJGZKISEONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359668 | |
| Record name | ST044470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6400-87-9 | |
| Record name | ST044470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.
Thioether Formation: The brominated product is then reacted with 4-methylthiophenol in the presence of a base like sodium hydride to form the sulfanyl derivative.
Acetamide Formation: Finally, the sulfanyl derivative undergoes acylation with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated aromatic ring can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Production of amines or thiols.
- Substitution : Creation of various substituted derivatives depending on the nucleophile used.
Biology
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Investigated for its potential to inhibit cancer cell growth by interacting with specific molecular targets such as enzymes and receptors.
Medicine
Due to its unique chemical structure, this compound is explored as a potential therapeutic agent. Its ability to interact with biological targets suggests it may serve as a lead compound for drug development targeting diseases influenced by the pathways it affects.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against various pathogens.
- Findings : The compound showed significant activity against Staphylococcus aureus (MIC = 5.64 µM) and Escherichia coli (MIC = 2.33 µM), indicating potential for development as an antimicrobial agent.
-
Anticancer Activity Investigation :
- Objective : To evaluate the compound's effect on cancer cell lines.
- Results : Preliminary results indicated inhibition of cell proliferation in several cancer types, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and sulfanyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
A. Halogen Substituents
- N-(4-Bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Structural Differences: Incorporates a fluorine atom at the 2-position and a methoxy group on the triazole-attached phenyl ring. Molecular Weight: 547.83 g/mol (vs. 484.5 g/mol for the parent compound).
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Structural Differences: Replaces bromo and methyl groups with a chloro substituent and introduces a diaminopyrimidine ring. Impact: The pyrimidine ring may facilitate hydrogen bonding, enhancing interactions with enzymes like dihydrofolate reductase .
B. Heterocyclic Modifications
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () Structural Differences: Incorporates a quinazolinone ring system.
Physicochemical Properties
- Molecular Weight: Ranges from 282.36 g/mol (, cyano-substituted) to 547.83 g/mol (). Higher molecular weights correlate with reduced solubility.
- Thermal Stability: Compounds with rigid heterocycles (e.g., quinazolinone in ) exhibit higher melting points compared to flexible analogs .
Key Research Findings
- Antimicrobial Activity : Triazole-containing analogs () show promising MIC values, suggesting the sulfanyl-acetamide scaffold is critical for bacterial target engagement .
- Structural Insights : Crystal structures () reveal that chloro and pyrimidine substituents stabilize planar conformations, optimizing binding to enzymatic active sites .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C18H18BrN2OS
- Molecular Weight : 396.31 g/mol
- Functional Groups : Contains a bromo-substituted aromatic ring, a sulfanyl group, and an acetamide moiety.
The compound's structure suggests potential interactions with biological targets, primarily due to the presence of halogen atoms and the sulfanyl group, which may enhance its reactivity and binding affinity to various enzymes or receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function. This action can lead to downstream effects on cellular pathways.
- Receptor Modulation : It may interact with cellular receptors, leading to changes in signal transduction processes that affect cell proliferation and survival.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activity. In vitro evaluations have shown significant effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |
| Escherichia coli | 0.5 μg/mL | Moderate activity observed |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies utilizing the MTT assay against various cancer cell lines have demonstrated significant cytotoxic effects.
| Cell Line | IC50 (μg/mL) | Activity Level |
|---|---|---|
| HepG2 (liver cancer) | 13.004 | High |
| A549 (lung cancer) | 20.5 | Moderate |
| NIH/3T3 (fibroblast) | >60 | Low |
The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances the anticancer efficacy, while electron-withdrawing groups reduce it .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-bromo-3-methylphenyl)acetamide | C9H10BrNO | Lacks sulfanyl group |
| N-(4-chloro-2-methylphenyl)acetamide | C9H9ClNO | Contains chlorine instead of bromine |
| N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide | C18H18BrN2OS | Different sulfanyl substitution |
The unique combination of halogen substitutions and a sulfanyl group in this compound appears to enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing low MIC values that indicate strong antimicrobial potential .
- Anticancer Evaluation : In vitro tests on HepG2 cells showed an IC50 value of 13.004 µg/mL, positioning it as a potent candidate for further development in cancer therapeutics .
Q & A
Q. Key Characterization Techniques :
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., ¹H-NMR signals for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 393.2) .
How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s structural elucidation?
Advanced
X-ray crystallography is critical for resolving stereochemical uncertainties. For example:
- Data Collection : Single crystals are grown via slow evaporation (solvent: DMSO/ethanol). Diffraction data collected at 100 K using Mo-Kα radiation .
- Refinement with SHELXL :
Q. Example Crystallographic Data (Hypothetical) :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 10.23, 12.45, 15.67 | |
| Resolution (Å) | 0.80 |
What methodological strategies address contradictions in spectroscopic data during structural analysis?
Advanced
Discrepancies between NMR, IR, and MS data often arise from impurities or tautomerism. Mitigation strategies include:
Cross-Validation :
- Compare experimental IR carbonyl stretches (e.g., 1680 cm⁻¹) with DFT-calculated values .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Alternative Techniques :
- X-ray Diffraction : Definitive proof of connectivity for crystalline samples .
- HPLC-PDA : Quantify purity and detect co-eluting impurities .
How is the compound’s bioactivity evaluated, and what are key considerations in enzyme inhibition assays?
Advanced
Target Selection : Focus on enzymes with known sensitivity to sulfanyl/acetamide motifs (e.g., lipoxygenase, cholinesterase) .
Assay Design :
- Kinetic Studies : Measure IC₅₀ values via spectrophotometry (e.g., LOX inhibition at 234 nm) .
- Controls : Include positive inhibitors (e.g., quercetin for LOX) and solvent blanks.
- Data Interpretation : Address non-linear dose-response curves using Hill slope analysis .
Q. Example Bioactivity Data :
| Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| Lipoxygenase (LOX) | 12.3 | |
| α-Glucosidase | 45.7 |
What structure-activity relationship (SAR) insights guide the optimization of this compound’s biological efficacy?
Advanced
Key SAR findings from analogous compounds:
Q. Optimization Strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic effects .
- Replace acetamide with propionamide to probe steric tolerance .
How are computational methods integrated to predict the compound’s physicochemical properties?
Advanced
In Silico Workflow :
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and electrostatic potential surfaces .
ADMET Prediction :
- LogP : 3.2 (via ChemAxon), indicating moderate lipophilicity .
- BBB Permeability : Predicted low penetration (CNS MPO score <3) .
Validation : Compare computed vs. experimental LogD (shake-flask method) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
